Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor

,

ACS Medicinal Chemistry Letters,

2020,

11(10),

1829-1836

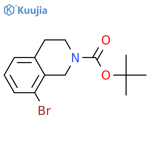

![2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid structure](https://pt.kuujia.com/scimg/cas/878798-87-9x500.png)